molecular formula C9H10ClF2NO B1428247 3-(3,4-Difluorophenoxy)azetidine hydrochloride CAS No. 1236862-32-0

3-(3,4-Difluorophenoxy)azetidine hydrochloride

Cat. No. B1428247
M. Wt: 221.63 g/mol
InChI Key: LGYZUROTBPYFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenoxy)azetidine hydrochloride, also known as 3,4-difluorophenoxyazetidine hydrochloride or 3,4-DFPHCl, is a versatile organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a colorless, water-soluble crystalline solid that is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. 3,4-DFPHCl is also used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and antivirals.

Mechanism Of Action

The mechanism of action of 3,4-DFPHCl is not fully understood. However, it is believed to act as a catalyst in the formation of new chemical bonds between molecules of different types, such as between carbon and nitrogen atoms. This process is known as nucleophilic substitution, and it is thought to be responsible for the formation of new compounds from 3,4-DFPHCl.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-DFPHCl are not fully understood. However, it is believed to act as a catalyst in the formation of new chemical bonds between molecules of different types, such as between carbon and nitrogen atoms. Additionally, 3,4-DFPHCl has been shown to have antifungal, antibacterial, and antiviral properties, and it has been used in the synthesis of a variety of pharmaceuticals.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4-DFPHCl in laboratory experiments include its stability, low cost, and availability. Additionally, 3,4-DFPHCl is water-soluble and can be used in a variety of organic synthesis reactions. The main limitation of using 3,4-DFPHCl in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 3,4-DFPHCl include further research into its mechanism of action, as well as its potential applications in the synthesis of organic compounds, the study of biological systems, and the development of new pharmaceuticals. Additionally, 3,4-DFPHCl could be used to develop new fluorescent probes for the study of biological systems, and it could be used to synthesize new compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of 3,4-DFPHCl could lead to new insights into its potential applications.

Scientific Research Applications

3,4-DFPHCl is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biological systems, and the development of new pharmaceuticals. It has been used in the synthesis of antifungal agents, antibiotics, and antivirals, as well as in the synthesis of other compounds such as peptides, steroids, and nucleosides. Additionally, 3,4-DFPHCl has been used in the synthesis of a variety of fluorescent probes, which are used to study biological systems.

properties

IUPAC Name

3-(3,4-difluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYZUROTBPYFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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